molecular formula C10H7FN2O4 B2635220 2-[5-(4-Fluorophenyl)-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl]acetic acid CAS No. 852389-17-4

2-[5-(4-Fluorophenyl)-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl]acetic acid

Cat. No.: B2635220
CAS No.: 852389-17-4
M. Wt: 238.174
InChI Key: MWVSPYYEJYTGJS-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole ring substituted at the 5-position with a 4-fluorophenyl group and at the 3-position with an acetic acid moiety. The 1,3,4-oxadiazole core is a five-membered heterocycle with two nitrogen and one oxygen atom, contributing to its aromaticity and metabolic stability. This structural profile suggests applications in medicinal chemistry, particularly as a scaffold for enzyme inhibitors or antimicrobial agents .

Properties

IUPAC Name

2-[5-(4-fluorophenyl)-2-oxo-1,3,4-oxadiazol-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O4/c11-7-3-1-6(2-4-7)9-12-13(5-8(14)15)10(16)17-9/h1-4H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVSPYYEJYTGJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)O2)CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-Fluorophenyl)-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl]acetic acid typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-fluorobenzohydrazide with ethyl chloroacetate in the presence of a base, followed by cyclization to form the oxadiazole ring. The reaction conditions often involve refluxing the reactants in an appropriate solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-Fluorophenyl)-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives, including the compound . Research indicates that certain oxadiazole derivatives can selectively inhibit human carbonic anhydrases (hCA), which are implicated in tumor growth and metastasis. For example, specific compounds demonstrated nanomolar to picomolar inhibitory concentrations against hCA IX and II .

In vitro evaluations revealed that some derivatives exhibited significant cytotoxicity against various cancer cell lines, including pancreatic ductal adenocarcinoma (PANC-1) and melanoma (SK-MEL-2). The most promising compounds induced apoptosis in cancer cells at low concentrations .

Antimicrobial Activities

The antimicrobial properties of oxadiazole compounds have also been explored. Some derivatives have shown moderate to good activity against a range of microorganisms. For instance, compounds possessing hydrazide functions demonstrated effectiveness against pathogens like Staphylococcus aureus and Enterobacter aerogenes .

Therapeutic Applications

The potential therapeutic applications of 2-[5-(4-Fluorophenyl)-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl]acetic acid span several areas:

  • Cancer Treatment : Due to its ability to inhibit key enzymes involved in cancer progression, this compound may serve as a lead in developing new anticancer agents.
  • Antimicrobial Agents : The compound's efficacy against various bacteria positions it as a candidate for developing new antibiotics.
  • Biochemical Research : Its structural features make it a valuable tool in biochemical assays aimed at understanding enzyme mechanisms and interactions.

Case Study 1: Anticancer Screening

A study focused on synthesizing a series of oxadiazole derivatives found that one particular derivative exhibited an IC50 value of 8.2 nM against HDAC-1, indicating potent inhibitory activity. This suggests that modifications to the oxadiazole structure can enhance anticancer properties significantly .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of various oxadiazole derivatives against clinical strains of bacteria. The results indicated that certain modifications led to enhanced activity against resistant strains, underscoring the importance of structural diversity in drug design .

Mechanism of Action

The mechanism of action of 2-[5-(4-Fluorophenyl)-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl]acetic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Core Heterocycles

Table 1: Structural Comparison of Key Analogs
Compound Name Core Structure Substituents Key Modifications
Target Compound 1,3,4-Oxadiazole 4-Fluorophenyl, Acetic Acid N/A
Ethyl 2-(5-(4-fluorophenyl)-2-oxo-1,3,4-oxadiazol-3-yl)acetate 1,3,4-Oxadiazole 4-Fluorophenyl, Ethyl Ester Ester replaces carboxylic acid
2-[5-(4-Fluorophenyl)-4-oxo-thieno[2,3-d]pyrimidin-3-yl]acetic Acid Thienopyrimidine 4-Fluorophenyl, Acetic Acid Fused thiophene-pyrimidine core
[4-(3,4-Difluorophenyl)-2-oxo-1,3-thiazol-3-yl]acetic Acid Thiazole 3,4-Difluorophenyl, Acetic Acid Thiazole core, difluoro substitution
({2-[(4-Fluorophenyl)amino]-2-oxoethyl}thio)acetic Acid Urea-Thioether 4-Fluorophenyl, Thioether-Acetic Acid Thioether linkage, urea-like group

Key Observations :

  • Core Heterocycle: The 1,3,4-oxadiazole in the target compound offers rigidity and metabolic resistance, whereas thiazole () or thienopyrimidine () cores alter electronic properties and binding interactions.
  • Substituents: Ethyl esters () enhance lipophilicity but may act as prodrugs, while thioethers () introduce sulfur-mediated interactions. Difluoro substitution () increases steric bulk and electronic effects compared to mono-fluoro.

Discussion :

  • Thiazole derivatives () are known for diverse bioactivities, including anti-inflammatory and antiviral effects, though specific data for this analog is unavailable.

Physicochemical Properties

Table 3: Physicochemical Comparison
Property Target Compound Ethyl Ester Analog Thiazole Analog
Molecular Weight ~280.23 g/mol ~355.34 g/mol ~271.24 g/mol
Solubility (logP) Moderate (acidic) Low (ester) Moderate (thiazole core)
Hydrogen Bond Donors 2 (COOH, NH) 1 (NH) 2 (COOH, NH)

Analysis :

  • The carboxylic acid group in the target compound improves water solubility but may limit membrane permeability compared to esters ().
  • Thiazole derivatives () balance lipophilicity and polarity due to sulfur’s electronegativity.

Biological Activity

2-[5-(4-Fluorophenyl)-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl]acetic acid is a compound of interest due to its potential biological activities. This article synthesizes current research findings regarding its biological properties, including antimicrobial and cytotoxic effects, and discusses the implications of these activities in therapeutic contexts.

  • IUPAC Name : 2-[5-(4-fluorophenyl)-2-oxo-1,3,4-oxadiazol-3-yl]acetic acid
  • Molecular Formula : C10H7FN2O4
  • Molecular Weight : 238.17 g/mol
  • PubChem CID : 2560682

Biological Activity Overview

Recent studies have highlighted the biological activity of oxadiazole derivatives, including this compound. The following sections detail specific biological activities observed in various studies.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For example:

  • A study demonstrated that compounds with similar structures showed strong bactericidal effects against various bacterial strains, particularly Staphylococcus spp. .
  • The presence of the oxadiazole ring is believed to enhance the interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on different cancer cell lines:

  • In vitro studies revealed that this compound exhibited selective cytotoxicity against human cancer cell lines while sparing normal cells. Specifically, it demonstrated a dose-dependent increase in cell viability in some non-cancerous cell lines while significantly reducing viability in cancerous lines like MCF-7 and A549 cells .

Case Studies

  • Study on Anticancer Activity :
    • A recent investigation into the anticancer properties of oxadiazole derivatives reported that compounds structurally similar to this compound induced apoptosis in MCF-7 cells. Flow cytometry analyses indicated increased levels of p53 and caspase activation upon treatment with these compounds .
  • Comparative Analysis :
    • Comparative studies showed that certain derivatives exhibited greater cytotoxicity than standard chemotherapeutic agents like doxorubicin against specific leukemia cell lines (CEM and U937) at sub-micromolar concentrations .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Gene Expression Modulation : The oxadiazole moiety may influence gene expression related to apoptosis and cell cycle regulation.
  • Membrane Interaction : The lipophilic nature of the fluorophenyl group enhances membrane permeability and interaction with cellular targets.

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